molecular formula C7H15NO2 B13319918 (2R)-2-amino-4-methylhexanoic acid

(2R)-2-amino-4-methylhexanoic acid

Cat. No.: B13319918
M. Wt: 145.20 g/mol
InChI Key: MBZXSJWDBIIBLL-PRJDIBJQSA-N
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Description

(2R)-2-amino-4-methylhexanoic acid is an organic compound that belongs to the class of amino acids It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-4-methylhexanoic acid can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles. This method typically requires the use of strong bases and specific reaction conditions to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product. The use of advanced catalytic processes and continuous flow reactors can also enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-4-methylhexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

(2R)-2-amino-4-methylhexanoic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-2-amino-4-methylhexanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The compound’s chiral nature allows it to interact selectively with biological molecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-amino-4-methylhexanoic acid is unique due to its specific chiral configuration and the presence of a methyl group at the fourth position. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

(2R)-2-amino-4-methylhexanoic acid

InChI

InChI=1S/C7H15NO2/c1-3-5(2)4-6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t5?,6-/m1/s1

InChI Key

MBZXSJWDBIIBLL-PRJDIBJQSA-N

Isomeric SMILES

CCC(C)C[C@H](C(=O)O)N

Canonical SMILES

CCC(C)CC(C(=O)O)N

Origin of Product

United States

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